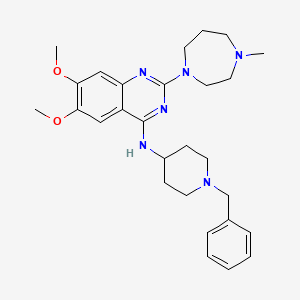

Bix 01294

Description

Properties

CAS No. |

935693-62-2 |

|---|---|

Molecular Formula |

C27H36N6O2 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine |

InChI |

InChI=1S/C27H36N6O2/c1-31-12-7-13-33(17-16-31)27-29-23-19-25(35-3)24(34-2)18-22(23)26(30-27)28-20-10-14-32(15-11-20)21-8-5-4-6-9-21/h4-6,8-9,18-20H,7,10-17H2,1-3H3,(H,28,29,30) |

InChI Key |

SLAFNCBTTNAGAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIX 01294 trihydrochloride hydrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bix 01294

Audience: Researchers, scientists, and drug development professionals.

Bix 01294 is a diazepin-quinazolin-amine derivative recognized as a first-generation small molecule inhibitor targeting epigenetic mechanisms.[1] It has been instrumental in studying the roles of specific histone methyltransferases in various biological processes, including gene regulation, cancer biology, and cellular reprogramming. This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of G9a and GLP Histone Methyltransferases

The primary mechanism of action of Bix 01294 is the selective, reversible inhibition of two closely related histone methyltransferases (HMTs): G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[2][3][4][5]

-

Enzymatic Inhibition: G9a and GLP function as a heteromeric complex to catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[6][7] This H3K9me2 mark is a key epigenetic signal for transcriptional repression and the formation of heterochromatin.[7][8]

-

Competitive Binding: Bix 01294 acts by competing with the histone substrate.[2][9] Structural studies have revealed that Bix 01294 binds to the substrate peptide groove of the enzyme's SET domain, mimicking the conformation of the histone H3 tail and thereby preventing the enzyme from binding to and methylating its natural substrate.[10]

-

Downstream Epigenetic Effect: The direct consequence of G9a/GLP inhibition by Bix 01294 is a global reduction in the levels of H3K9me2.[4][7][11] This decrease in a repressive histone mark can lead to a more open chromatin structure and the reactivation of previously silenced genes.[4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Bix 01294 against its primary targets has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Target Enzyme | IC50 Value (µM) | Assay Type | Reference |

| G9a (EHMT2) | 1.7 | Cell-free | [2][4][5] |

| G9a (EHMT2) | 1.9 | Cell-free | [3][12][13] |

| G9a (EHMT2) | 2.7 | Cell-free | [4][14] |

| GLP (EHMT1) | 0.7 | Cell-free | [3][5][12] |

| GLP (EHMT1) | 0.9 | Cell-free | [2] |

| GLP (EHMT1) | 38 | Cell-free | [4][15] |

Note: Variations in IC50 values can be attributed to different assay conditions, enzyme preparations, and substrates used across studies.

Signaling Pathways and Cellular Consequences

Inhibition of G9a/GLP by Bix 01294 triggers a cascade of downstream events, impacting several critical cellular signaling pathways.

By reducing H3K9me2 levels, Bix 01294 can reactivate the expression of tumor suppressor genes, leading to apoptosis in cancer cells.[6] In glioma cells, Bix 01294 treatment leads to the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[6][16] This shift in the balance of apoptosis-regulating proteins culminates in programmed cell death.

Bix 01294 has demonstrated anti-angiogenic properties by targeting the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[17] It decreases the stability of the HIF-1α protein under hypoxic conditions and reduces the expression and secretion of its target, VEGF.[17] Furthermore, Bix 01294 inhibits VEGF-induced signaling in endothelial cells by suppressing the phosphorylation of VEGF Receptor 2 (VEGFR-2) and its downstream effectors, Focal Adhesion Kinase (FAK) and paxillin.[17] This disruption of the VEGFR-2 pathway impairs endothelial cell migration and tube formation, which are essential for angiogenesis.[17]

Beyond apoptosis and angiogenesis, Bix 01294 has been shown to:

-

Induce Autophagy: It can trigger autophagy in certain cell types.[2][4][14]

-

Induce Necroptosis: Bix 01294 is also capable of inducing necroptosis, a form of programmed necrosis.[2]

-

Enhance Cellular Reprogramming: The compound facilitates the generation of induced pluripotent stem cells (iPSCs) from somatic cells, often in combination with other small molecules.[1][3][5]

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize the mechanism of action of Bix 01294.

This protocol outlines a method to determine the IC50 of Bix 01294 against G9a in a cell-free system.

Objective: To quantify the inhibitory effect of Bix 01294 on G9a enzymatic activity.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 (1-21) peptide substrate

-

S-Adenosyl-L-methionine (SAM) as a methyl donor

-

Bix 01294 stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM DTT)

-

Detection reagents (e.g., for mass spectrometry or antibody-based detection like DELFIA)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Bix 01294 in assay buffer containing a fixed percentage of DMSO (e.g., 4%).[4] Dispense into the wells of a 384-well plate. Include control wells with buffer and DMSO only.

-

Enzyme and Cofactor Addition: Add recombinant G9a and the cofactor SAM to each well.[4]

-

Pre-incubation: Incubate the plate for a defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Initiate the methyltransferase reaction by adding the histone H3 peptide substrate to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 1-2 hours) at 30°C or 37°C to allow for histone methylation.

-

Reaction Termination: Stop the reaction using an appropriate method (e.g., adding trichloroacetic acid).

-

Detection: Quantify the amount of methylated H3 peptide. This can be done via:

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Bix 01294 concentration. Fit the data to a dose-response curve to calculate the IC50 value.

This protocol describes how to measure the reduction of cellular H3K9me2 levels following Bix 01294 treatment.

Objective: To confirm the in-cell activity of Bix 01294 on its epigenetic target.

Materials:

-

Complete cell culture medium

-

Bix 01294 stock solution (in DMSO)

-

Histone extraction buffer

-

SDS-PAGE gels and Western Blotting equipment

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Bix 01294 (e.g., 1, 2, 4, 8 µM) for a specified duration (e.g., 24 hours).[6] Include a vehicle-only (DMSO) control.

-

Histone Extraction: After treatment, harvest the cells and perform acid extraction or use a commercial kit to isolate bulk histones.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

Western Blotting:

-

Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histones across lanes.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K9me2 signal to the total H3 signal for each sample. Compare the normalized values of treated samples to the vehicle control to determine the reduction in H3K9me2 levels.

This protocol measures the effect of Bix 01294 on the metabolic activity and proliferation of cells.

Objective: To assess the cytotoxic or cytostatic effects of Bix 01294.

Materials:

-

Cell line of interest

-

96-well plates

-

Bix 01294 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a specific density (e.g., 1.5 x 10⁴ cells/ml) in a 96-well plate and incubate for 24 hours.[18]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Bix 01294. Include vehicle-only controls.

-

Incubation: Culture the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours at 37°C.[18] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the concentration-dependent effect on cell proliferation.

References

- 1. Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. BIX 01294 | G9a/GLP | Tocris Bioscience [tocris.com]

- 6. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. stemcell.com [stemcell.com]

- 11. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 13. BIX-01294 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Active Motif BIX-01294, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 16. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

BIX-01294: A Technical Guide to a G9a Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX-01294 is a potent and selective small molecule inhibitor of the G9a histone methyltransferase (also known as EHMT2) and the closely related G9a-like protein (GLP, or EHMT1).[1][2][3] These enzymes are primarily responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks that are crucial for transcriptional repression and the formation of heterochromatin. Dysregulation of G9a is implicated in the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of BIX-01294, including its mechanism of action, quantitative data on its biological effects, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

BIX-01294 is a reversible and highly selective inhibitor of G9a and GLP.[1] It exerts its inhibitory effect by competing with the histone substrate for binding to the enzyme's active site.[1] Specifically, BIX-01294 occupies the binding pocket for the amino acids N-terminal to the target lysine residue on the histone tail.[1] This competitive inhibition prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to H3K9, leading to a global reduction in H3K9me1 and H3K9me2 levels.[4][5] It is important to note that BIX-01294 shows significantly less activity against other histone methyltransferases, such as SUV39H1.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and cellular effects of BIX-01294 from various studies.

Table 1: In Vitro Potency of BIX-01294

| Target | IC50 (µM) | Assay Conditions | Reference |

| G9a (EHMT2) | 1.7 | Cell-free enzymatic assay | [1] |

| G9a (EHMT2) | 1.9 | Cell-free enzymatic assay | [2][3] |

| G9a (EHMT2) | 2.7 | Cell-free assay | [6] |

| GLP (EHMT1) | 0.9 | Cell-free enzymatic assay | [1] |

| GLP (EHMT1) | 0.7 | Cell-free enzymatic assay | [2][3] |

Table 2: Effects of BIX-01294 on Cell Proliferation in U251 Glioma Cells

| Concentration (µmol/l) | Treatment Time (h) | Proliferation Rate (%) | Reference |

| 1 | 24 | 94.12 ± 3.41 | [4] |

| 2 | 24 | 78.83 ± 2.25 | [4] |

| 4 | 24 | 53.68 ± 2.54 | [4] |

| 8 | 24 | 21.04 ± 2.07 | [4] |

Table 3: Induction of Apoptosis by BIX-01294 in U251 Glioma Cells

| Concentration (µmol/l) | Treatment Time (h) | Apoptosis Rate (%) | Reference |

| 1 | 24 | 3.67 ± 1.42 | [4] |

| 2 | 24 | 16.42 ± 5.18 | [4] |

| 4 | 24 | 35.18 ± 3.26 | [4] |

| 8 | 24 | 57.52 ± 4.37 | [4] |

Signaling Pathways Modulated by BIX-01294

Inhibition of G9a by BIX-01294 triggers a cascade of downstream events, impacting several key signaling pathways involved in cell fate decisions.

Apoptosis Induction

BIX-01294 is a potent inducer of apoptosis in various cancer cell lines.[4][7] The inhibition of G9a leads to the transcriptional de-repression of pro-apoptotic genes. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4]

Autophagy Induction

BIX-01294 has been identified as a potent inducer of autophagy, a cellular process of self-digestion of cytoplasmic components.[8][9] Inhibition of G9a/EHMT2 by BIX-01294 leads to the accumulation of intracellular reactive oxygen species (ROS).[8][9] This increase in ROS triggers the formation of autophagosomes, characterized by the conversion of LC3-I to LC3-II and the formation of LC3 puncta.[8] This process can lead to autophagy-associated cell death, which is distinct from apoptosis as it is not dependent on caspases.[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of BIX-01294.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of BIX-01294 on the viability and proliferation of adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

BIX-01294 (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of BIX-01294 in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations (e.g., 0.1 to 10 µM) to determine the IC50 value.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest BIX-01294 concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BIX-01294.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Western Blot Analysis for Histone Methylation and Apoptosis/Autophagy Markers

This protocol describes the detection of changes in H3K9me2, apoptosis-related proteins (Bcl-2, Bax, cleaved caspases), and autophagy markers (LC3-II) following BIX-01294 treatment.

Materials:

-

Cells treated with BIX-01294 as described above.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies (e.g., anti-H3K9me2, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-LC3B, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis and Protein Quantification:

-

Wash the treated cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using appropriate software and normalize to the loading control.

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following BIX-01294 treatment.

Materials:

-

Cells treated with BIX-01294.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Harvesting and Washing:

-

Induce apoptosis in cells by treating with BIX-01294 for the desired time. Include untreated control cells.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Conclusion

BIX-01294 serves as a critical tool for investigating the biological roles of G9a and GLP histone methyltransferases. Its ability to selectively inhibit H3K9 methylation has profound effects on gene expression and cellular processes, leading to the induction of apoptosis and autophagy in cancer cells. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of G9a inhibition and the development of novel epigenetic drugs. As our understanding of the intricate roles of histone methylation in disease continues to grow, inhibitors like BIX-01294 will remain indispensable for dissecting these complex mechanisms and paving the way for new therapeutic strategies.

References

- 1. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Methylation of hypoxia-inducible factor (HIF)-1α by G9a/GLP inhibits HIF-1 transcriptional activity and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G9a drives hypoxia-mediated gene repression for breast cancer cell survival and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]

Bix 01294: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bix 01294 is a diazepin-quinazolin-amine derivative that has emerged as a potent and selective small-molecule inhibitor of histone methyltransferases, playing a crucial role in the field of epigenetics.[1][2] This technical guide provides an in-depth overview of Bix 01294, focusing on its mechanism of action, its role in epigenetic regulation, and its applications in various research areas, including stem cell biology and oncology. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical probe.

Core Mechanism of Action

Bix 01294 primarily functions as a reversible and highly selective inhibitor of two key histone methyltransferases: G9a (also known as Euchromatic histone-lysine N-methyltransferase 2 or EHMT2) and G9a-like protein (GLP).[3][4] G9a and GLP are highly homologous enzymes that form a heterodimer complex to catalyze the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[4] This methylation is a hallmark of transcriptionally silenced euchromatin and is critical for maintaining the epigenetic landscape and regulating gene expression.[5]

Bix 01294 exerts its inhibitory effect by competing with the peptide substrate for binding to the catalytic domain of G9a and GLP.[3][4] This competitive inhibition prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 tail, leading to a global reduction in H3K9me2 levels.[1][6]

Role in Epigenetic Regulation

The inhibition of G9a and GLP by Bix 01294 has profound effects on the epigenetic state of cells, leading to a more open chromatin structure and the reactivation of silenced genes. By reducing the levels of the repressive H3K9me2 mark, Bix 01294 facilitates a shift towards a more euchromatic state, which is permissive for gene transcription.[1] This mechanism underlies many of the observed biological effects of Bix 01294.

One of the most significant applications of Bix 01294 is in the field of cellular reprogramming. The reduction of H3K9 methylation has been shown to be a critical step in overcoming the epigenetic barriers that prevent somatic cells from being reprogrammed into induced pluripotent stem cells (iPSCs).[1] Bix 01294 has been demonstrated to improve the efficiency of iPSC generation, in some cases even compensating for the absence of key reprogramming factors like Oct4.[1]

Furthermore, Bix 01294-mediated epigenetic modulation has been explored in the context of cancer therapy. High expression of G9a is associated with a poor prognosis in several cancers, including multiple myeloma and glioma.[5][7] By inhibiting G9a/GLP, Bix 01294 can induce apoptosis and cell cycle arrest in cancer cells, making it a potential therapeutic agent.[5][7] In glioma cells, Bix 01294 has been shown to downregulate H3K9me1, H3K9me2, H3K27me1, and H3K27me2.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the activity and effects of Bix 01294 across various studies.

Table 1: Inhibitory Activity of Bix 01294

| Target Enzyme | IC50 Value | Notes | Reference |

| G9a | 1.7 µM | In vitro assay. | [1][3][8] |

| GLP | 0.9 µM | In vitro assay. | [3] |

| GLP | 38 µM | Weakly inhibits the closely related GLP enzyme. | [8] |

| Other HMTases | >45 µM | No inhibition observed at concentrations up to 45 µM. | [3] |

Table 2: Cellular Effects of Bix 01294

| Cell Type | Concentration | Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 1.3 µM | Marked reduction in global H3K9me2 levels with almost no cellular toxicity. | [1] |

| U251 Glioma Cells | 1, 2, 4, 8 µmol/l (24h) | Concentration-dependent inhibition of proliferation (rates of 94.12%, 78.83%, 53.68%, and 21.04%, respectively). | [5] |

| U251 Glioma Cells | 1, 2, 4, 8 µmol/l (24h) | Concentration-dependent induction of apoptosis (rates of 3.67%, 16.42%, 35.18%, and 57.52%, respectively). | [5] |

| Plasmodium falciparum (asexual blood stage) | 13.0 ± 2.31 nM (IC50) | Inhibition of intraerythrocytic replication. | [9][10] |

| Plasmodium falciparum (male gametocyte exflagellation) | 14.3 ± 3.23 µM (IC50) | Inhibition of exflagellation. | [10] |

| Porcine SCNT Embryos | 50 nM | Enhanced in vitro blastocyst rate (16.4% vs 23.2%) and in vivo cloning rate (1.59% vs 2.96%). | [11] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of Bix 01294.

Cell Culture and Bix 01294 Treatment

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and medium. For example, mouse embryonic fibroblasts (MEFs) can be seeded at 100,000 cells/25 cm² flask.[1]

-

Cell Growth: Culture cells until they reach a certain confluency, typically around 80%.[1]

-

Bix 01294 Preparation: Prepare a stock solution of Bix 01294 in a suitable solvent, such as DMSO.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentration of Bix 01294. A common concentration range for in vitro studies is 1-10 µM.[1][5] For example, MEFs can be treated with 1.3 µM Bix 01294 for 24 hours.[1]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: After incubation, collect the cells for downstream analysis.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a range of Bix 01294 concentrations for a specific duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Histone Modifications

-

Histone Extraction: Isolate histones from treated and untreated cells using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).

-

SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9me2) and a loading control (e.g., anti-H3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Bix 01294 action on the G9a/GLP complex and H3K9 methylation.

Experimental Workflow Diagram

References

- 1. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Histone Methyltransferase Inhibitor BIX01294 Enhances the Cardiac Potential of Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. probechem.com [probechem.com]

- 9. mdpi.com [mdpi.com]

- 10. The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BIX-01294 increases pig cloning efficiency by improving epigenetic reprogramming of somatic cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

BIX 01294: A Technical Guide to its Function in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIX 01294, a small molecule inhibitor of histone methyltransferases, and its profound impact on gene expression. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes its effects on cellular signaling pathways.

Core Mechanism of Action

BIX 01294 is a diazepin-quinazolin-amine derivative that functions as a potent and specific inhibitor of two key histone methyltransferases: G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] These enzymes are primarily responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[3][4]

BIX 01294 exerts its inhibitory effect by competing with the histone substrate for the binding pocket of the G9a/GLP catalytic SET domain.[1][5] This competitive inhibition prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3, leading to a global reduction in H3K9me2 levels.[3][6] The decrease in this repressive mark results in a more open chromatin structure, facilitating the expression of previously silenced genes.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with BIX 01294's activity and experimental usage.

Table 1: Inhibitory Potency of BIX 01294

| Target Enzyme | IC50 Value | Assay Type | Reference |

| G9a (EHMT2) | 1.7 µM | Cell-free | |

| G9a (EHMT2) | 1.9 µM | - | [1] |

| G9a (EHMT2) | 2.7 µM | Cell-free | [8][9] |

| GLP (EHMT1) | 0.7 µM | - | [1] |

| GLP (EHMT1) | 0.9 µM | - | [2] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Type | Concentration | Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 1.3 µM | Marked reduction in global H3K9me2 with low cytotoxicity | [3][6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 5 µM - 10 µM | Decreased H3K9me2 and increased mRNA levels of schizophrenia candidate genes | [10] |

| HepG2 (Human hepatocellular carcinoma) | 0.1 µM - 1 µM | Dose-dependent decrease in HIF-1α levels | [11] |

| U251 (Human glioma) | 1 µM - 8 µmol/l | Inhibition of proliferation and induction of apoptosis | [4][12] |

| Mouse Embryonic Stem (ES) Cells | 4.1 mM | Pronounced reduction in H3K9me2 at the mage-a2 promoter | [13] |

| Plasmodium falciparum | 13.0 nM (IC50) | Inhibition of intraerythrocytic replication | [14][15][16] |

Signaling Pathways and Logical Relationships

The inhibition of G9a/GLP by BIX 01294 initiates a cascade of events that impact various signaling pathways and cellular processes.

The reduction in H3K9me2 by BIX 01294 can lead to the reactivation of silenced genes, including key developmental genes and tumor suppressors.[3][4]

Studies have shown that BIX 01294 can inhibit hypoxia-inducible factor 1-alpha (HIF-1α) stability, leading to a reduction in vascular endothelial growth factor (VEGF) expression and subsequent angiogenesis.[11] It also suppresses the VEGF-induced phosphorylation of VEGFR-2 and focal adhesion kinase (FAK), further impeding angiogenic processes.[11] In the context of developmental biology, BIX 01294 has been shown to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by promoting the expression of key pluripotency factors such as SOX2, NANOG, and OCT4.[1][17]

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with BIX 01294.

Cell Culture and BIX 01294 Treatment

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

-

Preparation of BIX 01294 Stock Solution: Dissolve BIX 01294 powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

-

Treatment: Dilute the BIX 01294 stock solution in fresh culture medium to the desired final concentration (e.g., 0.1 µM to 10 µM). Remove the old medium from the cells and replace it with the BIX 01294-containing medium. A vehicle control (DMSO-containing medium at the same final concentration) should be run in parallel.

-

Incubation: Culture the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-qPCR, or fixation for immunofluorescence).

Western Blot Analysis for Histone Methylation

-

Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors. Histone-specific extraction protocols may be required.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2). A loading control antibody (e.g., anti-Histone H3) should also be used.

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry can be used to quantify the band intensities, and the level of H3K9me2 can be normalized to the total H3 loading control.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target of interest (e.g., H3K9me2). Use magnetic or agarose (B213101) beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific for the promoter regions of genes of interest to quantify the enrichment of the target histone mark.

Applications in Research and Drug Development

BIX 01294 serves as a critical tool for investigating the role of G9a/GLP and H3K9 methylation in a wide range of biological processes. Its ability to modulate gene expression has significant implications for several fields:

-

Cancer Biology: Given the role of epigenetic silencing in tumorigenesis, BIX 01294 is being explored as a potential therapeutic agent to reactivate tumor suppressor genes.[4] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis.[4][11]

-

Stem Cell Biology and Regenerative Medicine: BIX 01294's capacity to enhance cellular reprogramming is a valuable asset in the generation of iPSCs for research and therapeutic applications.[1][18]

-

Neuroscience: Dysregulation of histone methylation is implicated in neurological disorders. BIX 01294 is used to study the epigenetic basis of these conditions and has shown potential in preclinical models of vascular dementia and schizophrenia.[10][19]

-

Infectious Diseases: The role of histone methylation in pathogen life cycles is an emerging area of research. BIX 01294 has demonstrated anti-malarial activity by disrupting gene expression in Plasmodium falciparum.[14][15][16]

This guide provides a foundational understanding of BIX 01294's function in gene expression. As a potent and specific inhibitor of G9a/GLP, it remains an invaluable tool for dissecting the complexities of epigenetic regulation and holds promise for the development of novel therapeutic strategies.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. umbrella.lib.umb.edu [umbrella.lib.umb.edu]

- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Histone Methyltransferase, Histone Deacetylase, and β-Catenin Synergistically Enhance the Cardiac Potential of Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. BIX-01294 increases pig cloning efficiency by improving epigenetic reprogramming of somatic cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of BIX01294 in the intracranial inhibition of H3K9 methylation lessens neuronal loss in vascular dementia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Bix-01294 and its Impact on H3K9 Dimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor Bix-01294 and its specific effects on the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2). Bix-01294 is a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1), which are the primary enzymes responsible for H3K9 dimethylation in euchromatin.[1][2][3][4][5] This guide will cover the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Bix-01294 acts as a reversible and highly selective inhibitor of G9a and GLP.[6] Its mechanism of inhibition is uncompetitive with respect to the methyl donor S-adenosylmethionine (SAM) and competitive with the histone H3 substrate.[7] Structurally, Bix-01294 binds to the substrate peptide groove of the G9a/GLP catalytic SET domain, mimicking the conformation of the histone H3 tail from lysine 4 to arginine 8.[5] This occupation of the histone binding pocket prevents the enzyme from interacting with its natural substrate, thereby inhibiting the transfer of methyl groups to H3K9.[1]

Quantitative Inhibitory Data

The inhibitory potency of Bix-01294 against G9a and GLP has been determined in various assays. The following table summarizes the key quantitative data from multiple sources.

| Target Enzyme | IC50 Value (µM) | Assay Type | Notes | Reference |

| G9a | 2.7 | Cell-free assay | --- | [7][8] |

| G9a | 1.7 | Not specified | --- | [6][7] |

| G9a | 1.9 | Mass spectrometry | Using histone H3 (1-15) as substrate | [1][7] |

| GLP | 38 | Not specified | Weaker inhibition compared to G9a | [7] |

| GLP | 0.7 | Not specified | --- | [1] |

| GLP | 0.9 | Not specified | --- | [6] |

Bix-01294 exhibits high selectivity for G9a and GLP, with no significant activity observed against other histone methyltransferases such as SUV39H1 and PRMT1 at tested concentrations.[7]

Signaling Pathway of Bix-01294 Action

The following diagram illustrates the signaling pathway affected by Bix-01294, leading to a reduction in H3K9 dimethylation.

Experimental Protocols

Several experimental methods are employed to assess the effect of Bix-01294 on H3K9 dimethylation. Below are detailed protocols for key experiments.

This assay quantifies the enzymatic activity of G9a and the inhibitory effect of Bix-01294 in a cell-free system.

Materials:

-

White, opaque 384-well plates coated with Neutravidin

-

Recombinant GST-G9a enzyme

-

S-adenosylmethionine (SAM)

-

Biotinylated Histone H3 (1-20) peptide substrate

-

Bix-01294 test compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM DTT

-

Wash Buffer

-

α-2X-di-meth H3-K9 primary antibody

-

Goat anti-rabbit Europium (Eu) chelate secondary antibody

-

Enhancement Solution

-

Time-resolved fluorescence plate reader

Procedure:

-

Dilute Bix-01294 to the desired test concentrations (e.g., starting from 12 µg/ml) in 50 mM Tris-HCl pH 8.5 containing 4% DMSO.

-

Dispense 10 µl of the diluted compound or buffer (for blank and control wells) into the wells of the 384-well plate.

-

Prepare a mix of GST-G9a (10 µg/ml) and SAM (40 µM) in the assay buffer.

-

Add 20 µl of the enzyme/SAM mix to each well.

-

Initiate the reaction by adding 10 µl of 800 nM biotinylated H3(1-20) substrate in 50 mM Tris pH 8.5.

-

Incubate the plate at room temperature for 60 minutes.

-

Wash the plate 3 times with 100 µl of Wash Buffer per well.

-

Add 50 µl of a solution containing the primary antibody (5 ng) and the Eu-chelated secondary antibody (5 ng) in Fluoroimmunoassay (FI) Buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 3 times with 100 µl of Wash Buffer.

-

Add 50 µl of Enhancement Solution to each well.

-

After 45 minutes, measure the time-resolved fluorescence using a suitable plate imager.

This method is used to determine the changes in total H3K9me2 levels in cells treated with Bix-01294.

Materials:

-

Cell culture reagents

-

Bix-01294

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells (e.g., HeLa, mouse embryonic fibroblasts) to the desired confluency.

-

Treat the cells with various concentrations of Bix-01294 (e.g., 4.1 µM) or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells and extract histones using an appropriate cell lysis and histone extraction protocol.

-

Quantify the protein concentration of the extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

ChIP is used to investigate the effect of Bix-01294 on H3K9me2 levels at specific gene loci.

Materials:

-

Cell culture reagents and Bix-01294

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion equipment to shear chromatin

-

Anti-H3K9me2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers with increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene loci (e.g., Bim1, Serac1)[7]

Procedure:

-

Treat cultured cells with Bix-01294 or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to fragments of 200-1000 bp.

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the chromatin overnight with the anti-H3K9me2 antibody or control IgG.

-

Capture the antibody-chromatin complexes with magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for target genes.

Experimental Workflow

The following diagram outlines a typical experimental workflow to characterize the effects of Bix-01294.

Conclusion

Bix-01294 is a valuable chemical probe for studying the roles of G9a, GLP, and H3K9 dimethylation in various biological processes, including transcriptional regulation, cell proliferation, and development.[2][3][7] Its well-characterized mechanism of action and the availability of robust experimental protocols make it a critical tool for researchers in epigenetics and drug discovery. The data and methods presented in this guide offer a comprehensive resource for designing and interpreting experiments involving this potent inhibitor.

References

- 1. stemcell.com [stemcell.com]

- 2. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. academic.oup.com [academic.oup.com]

- 5. stemcell.com [stemcell.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

The Discovery and History of Bix-01294: A Pioneering G9a Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bix-01294, a diazepin-quinazoline-amine derivative, holds a significant place in the history of epigenetic drug discovery as the first potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1). Its discovery through a high-throughput screen paved the way for the development of a new class of epigenetic modulators and provided a critical tool to probe the biological functions of H3K9 methylation. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to Bix-01294, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The quest for specific inhibitors of histone methyltransferases (HMTs) led to the screening of a large chemical library for compounds that could block the activity of recombinant G9a. This high-throughput screen, which utilized a Dissociation-Enhanced Lanthanide Fluoro-Immunoassay (DELFIA), identified Bix-01294 as a potent inhibitor.[1] Subsequent studies confirmed its activity and selectivity, establishing it as a landmark compound in the field of epigenetics.

Bix-01294 was found to be a non-S-adenosyl-methionine (SAM) competitive inhibitor, instead competing with the histone substrate.[1] This mode of action provided a valuable framework for the design of subsequent, more potent, and selective G9a/GLP inhibitors. The elucidation of the crystal structure of the G9a-like protein (GLP) in complex with Bix-01294 further illuminated the specific molecular interactions responsible for its inhibitory activity, revealing that the inhibitor occupies the peptide binding groove.[2][3] This structural insight has been instrumental in guiding the structure-activity relationship (SAR) studies and the development of second-generation inhibitors with improved pharmacological properties.

Quantitative Data

The inhibitory activity of Bix-01294 against G9a and GLP, as well as its selectivity against other histone methyltransferases, has been extensively characterized using various biochemical and cellular assays. The key quantitative data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Bix-01294

| Target | IC50 (µM) | Assay Type | Reference |

| G9a | 1.7 | Mass Spectrometry-based | [4] |

| G9a | 1.9 | Not Specified | [4] |

| G9a | 2.7 | DELFIA | [5] |

| GLP | 0.7 | Not Specified | [4] |

| GLP | 0.9 | Mass Spectrometry-based | [6] |

Table 2: Selectivity Profile of Bix-01294

| Off-Target | Activity | Concentration (µM) | Assay Type | Reference |

| PRMT1 | No activity | up to 45 | MS-based | [7] |

| SET7/9 | No activity | up to 45 | MS-based | [7] |

| ESET | No activity | up to 45 | MS-based | [7] |

| SUV39H1 | No activity | up to 45 | MS-based | [7] |

| SUV39H1(H320R) | No activity | up to 45 | MS-based | [7] |

| PRMT1 | No activity | up to 10 | DELFIA | [7] |

| SUV39H1 | No activity | up to 10 | DELFIA | [7] |

Table 3: Cellular Activity of Bix-01294

| Cell Line | Effect | Concentration | Reference |

| U251 glioma cells | Inhibition of proliferation | 1, 2, 4, 8 µmol/l | [8] |

| U251 glioma cells | Induction of apoptosis | 1, 2, 4, 8 µmol/l | [8] |

| Mouse Embryonic Fibroblasts (MEFs) | Reduction of global H3K9me2 | 1.3 µM | [9] |

| PC3 prostate cancer cells | Inhibition of cell growth | Not Specified | [8] |

| Various cell lines | Reduction of bulk H3K9me2 | Not Specified | [1] |

Experimental Protocols

This section details the methodologies for key experiments that were pivotal in the discovery and characterization of Bix-01294.

High-Throughput Screening (HTS) for G9a Inhibitors (DELFIA)

The discovery of Bix-01294 was enabled by a Dissociation-Enhanced Lanthanide Fluoro-Immunoassay (DELFIA) based high-throughput screen.

Protocol:

-

Plate Coating: 384-well microtiter plates are coated with a recombinant G9a substrate, typically a histone H3 peptide.

-

Enzyme Reaction: Recombinant G9a enzyme and the cofactor S-adenosyl-methionine (SAM) are added to the wells in the presence of test compounds from a chemical library. The reaction is incubated to allow for histone methylation.

-

Detection: The methylation event is detected using a europium-labeled antibody specific for dimethylated H3K9 (H3K9me2).

-

Signal Enhancement: After washing away unbound antibody, a DELFIA enhancement solution is added. This solution dissociates the europium ions from the antibody and forms a new, highly fluorescent chelate.

-

Measurement: The time-resolved fluorescence of the europium chelate is measured, which is proportional to the extent of H3K9me2. A decrease in signal indicates inhibition of G9a activity.

In Vitro G9a Activity Assay (Radioactive)

A common method to quantify the enzymatic activity of G9a and the potency of its inhibitors involves a radioactive filter binding assay.

Protocol:

-

Reaction Mixture: The reaction is typically performed in a buffer containing recombinant G9a, a histone H3 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM). Test compounds are added at various concentrations.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of 20% trichloroacetic acid (TCA).

-

Precipitation and Filtration: The reaction mixture is spotted onto a phosphocellulose filter paper. The filter paper is then washed multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Scintillation Counting: The radioactivity retained on the filter paper, corresponding to the [³H]-methylated histone peptide, is quantified using a liquid scintillation counter.

Cellular Assay for H3K9me2 Levels (Western Blot)

To assess the effect of Bix-01294 on histone methylation within a cellular context, Western blotting is a standard technique.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., U251 glioma cells or MEFs) are cultured to a desired confluency and then treated with various concentrations of Bix-01294 for a specific duration (e.g., 24-72 hours).

-

Histone Extraction: Histones are extracted from the treated cells using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for H3K9me2. A loading control, such as an antibody against total histone H3, is also used. Following incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the H3K9me2 band is quantified and normalized to the loading control to determine the relative change in H3K9me2 levels upon Bix-01294 treatment.

Visualizations

G9a Signaling Pathway and Inhibition by Bix-01294

Caption: G9a/GLP-mediated gene silencing pathway and its inhibition by Bix-01294.

Experimental Workflow for Bix-01294 Discovery and Characterization

Caption: Experimental workflow for the discovery and characterization of Bix-01294.

Structure-Activity Relationship (SAR) Logic of Quinazoline-based G9a Inhibitors

Caption: Key structural features of quinazoline inhibitors influencing G9a activity.

Conclusion

The discovery of Bix-01294 marked a pivotal moment in the exploration of epigenetic pharmacology. As the first potent and selective inhibitor of G9a/GLP, it has been an indispensable tool for elucidating the roles of H3K9 methylation in various biological processes, including gene regulation, development, and disease. The wealth of data generated from studies involving Bix-01294 has not only advanced our fundamental understanding of epigenetics but has also laid the groundwork for the development of next-generation G9a/GLP inhibitors with improved therapeutic potential. This guide serves as a comprehensive resource for researchers aiming to understand and build upon the foundational work established with this pioneering molecule.

References

- 1. stemcell.com [stemcell.com]

- 2. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properly substituted analogues of BIX-01294 lose inhibition of G9a histone methyltransferase and gain selective anti-DNA methyltransferase 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

BIX-01294: A Technical Guide to its Role in Autophagy and Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX-01294, a diazepin-quinazolin-amine derivative, has emerged as a significant pharmacological tool for investigating cellular processes, primarily due to its role as a selective inhibitor of euchromatic histone-lysine N-methyltransferase 2 (EHMT2/G9a) and the closely related G9a-like protein (GLP/EHMT1).[1][2] This technical guide provides an in-depth overview of BIX-01294's involvement in cellular mechanisms, with a core focus on its potent ability to induce autophagy. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting G9a/GLP and modulating autophagy.

Mechanism of Action: G9a/GLP Inhibition and Autophagy Induction

BIX-01294 functions as a reversible and highly selective inhibitor of the histone methyltransferases G9a and GLP.[1] It exerts its inhibitory effect by competing with the amino acids N-terminal to the substrate lysine (B10760008) residue for binding to the enzyme.[1][3] The primary enzymatic function of G9a and GLP is the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[4][5]

The inhibition of G9a/GLP by BIX-01294 leads to a reduction in global H3K9me2 levels.[4][5] This epigenetic alteration is linked to the upregulation of genes involved in autophagy.[6][7] Studies have shown that G9a can directly bind to the promoters of autophagy-related genes (ATGs) such as LC3B and WIPI1, and its inhibition by BIX-01294 results in their increased expression.[6]

The induction of autophagy by BIX-01294 is characterized by the formation of autophagosomes, an increase in the lipidated form of microtubule-associated protein 1 light chain 3 (LC3-II), and the formation of GFP-LC3 puncta in appropriately engineered cell lines.[8][9] This process has been shown to activate autophagic flux, meaning the entire process from autophagosome formation to lysosomal degradation is stimulated.[8][9]

In several cancer cell lines, the autophagy induced by BIX-01294 is associated with a specific form of programmed cell death, termed autophagy-associated cell death, which is caspase-independent.[2][9] This cell death pathway is often mediated by the accumulation of intracellular reactive oxygen species (ROS).[9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of BIX-01294 from various studies.

| Target | IC50 Value | Assay Conditions | Reference |

| G9a (EHMT2) | 1.7 µM | In vitro | [5] |

| G9a (EHMT2) | 1.9 µM | Not specified | [10] |

| G9a (EHMT2) | 2.7 µM | Cell-free assay | [4] |

| GLP (EHMT1) | 0.7 µM | Not specified | [10] |

| GLP (EHMT1) | 0.9 µM | In vitro | [1] |

Table 1: IC50 Values of BIX-01294 for G9a and GLP.

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | GFP-LC3 Puncta Formation | 10 µM | Potent induction of autophagy | [8] |

| A549 (Lung Cancer) | Antiproliferative (CCK8) | IC50: 2.8 µM (48 hrs) | Inhibition of cell proliferation | [1] |

| HEK293 | Cytotoxicity | IC50: 2.05 µM | Cytotoxic effects | [1] |

| Primary CRC cells | mRNA levels (Ki67, PCNA) | 2 µM (24 hrs) | Inhibition of proliferation markers | [1] |

| U251 (Glioma) | Proliferation (MTT) | 1, 2, 4, 8 µmol/l (24 hrs) | Dose-dependent inhibition of proliferation | [11] |

| Neuroblastoma cells | Cell Growth Inhibition | 5 µM | Inhibition of cell growth and proliferation | [7] |

| Nasopharyngeal Carcinoma (CNE1, CNE2) | Proliferation Inhibition | Not specified | Inhibition of proliferation | [12] |

Table 2: Effective Concentrations and Cellular Effects of BIX-01294 in Various Cell Lines.

Signaling Pathways

The induction of autophagy by BIX-01294 involves a complex interplay of signaling pathways. The primary initiating event is the inhibition of G9a/GLP, which leads to downstream cellular responses.

Caption: Signaling pathway of BIX-01294-induced autophagy.

In some contexts, particularly in multiple myeloma cells, the inhibition of G9a/GLP by BIX-01294 has been shown to inactivate the mTOR/4EBP1 pathway, a central regulator of cell growth and a negative regulator of autophagy.[13]

Experimental Protocols

Detailed, step-by-step protocols are beyond the scope of this guide; however, we outline the principles of key experiments used to study the effects of BIX-01294 on autophagy.

GFP-LC3 Puncta Formation Assay

This is a widely used method to visualize the formation of autophagosomes.

Caption: Experimental workflow for GFP-LC3 puncta formation assay.

Methodology Overview:

-

Cell Seeding: Plate cells stably expressing a GFP-LC3 fusion protein at an appropriate density.

-

Treatment: Treat the cells with BIX-01294 at the desired concentration. Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., rapamycin (B549165) or starvation).

-

Autophagic Flux (Optional): To assess autophagic flux, a parallel set of cells can be co-treated with BIX-01294 and a lysosomal inhibitor like chloroquine (B1663885) or bafilomycin A1. An accumulation of GFP-LC3 puncta in the presence of the inhibitor compared to BIX-01294 alone indicates a functional autophagic flux.[8]

-

Imaging: After incubation, visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in puncta in BIX-01294-treated cells compared to the control indicates autophagosome formation.[7][8]

Western Blotting for LC3 Conversion

This biochemical assay quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).

Methodology Overview:

-

Cell Lysis: After treatment with BIX-01294, harvest and lyse the cells in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for LC3. LC3-I and LC3-II will appear as two distinct bands.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. The ratio of LC3-II to a loading control (e.g., actin or tubulin) is calculated to quantify autophagy induction. An increase in this ratio signifies an increase in autophagy.[7][8]

Cell Viability and Cell Death Assays

To assess the functional consequences of BIX-01294 treatment, cell viability and cell death assays are employed.

Methodology Overview:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the signal suggests reduced viability or proliferation.[2][8]

-

Caspase Activity Assays: To determine if cell death is caspase-dependent (apoptotic), assays measuring the activity of caspases (e.g., caspase-3, -7, -9) can be performed. The lack of caspase activation in BIX-01294-induced cell death, often observed in conjunction with autophagy induction, points towards a non-apoptotic, potentially autophagy-associated, cell death mechanism.[2][9] The use of pan-caspase inhibitors like Z-VAD-FMK can also confirm caspase-independence.[2]

Applications in Drug Development

The ability of BIX-01294 to induce autophagy-associated cell death in various cancer cell types, including breast, colon, and neuroblastoma, highlights the therapeutic potential of targeting G9a/GLP.[7][9][14] This is particularly relevant for cancers that are resistant to conventional apoptosis-inducing therapies.

Furthermore, BIX-01294 has been shown to sensitize glioma cells to the chemotherapeutic agent temozolomide, suggesting its potential use in combination therapies.[15] The induction of autophagy can, in some contexts, promote cell survival, while in others, it can lead to cell death. Therefore, a thorough understanding of the cellular context is crucial when developing therapeutic strategies based on autophagy modulation.

The role of G9a/GLP in regulating autophagy also has implications for neurodegenerative diseases, where the clearance of protein aggregates by autophagy is a critical protective mechanism.

Conclusion

BIX-01294 is a valuable chemical probe for studying the epigenetic regulation of autophagy through the inhibition of G9a and GLP. Its ability to potently induce autophagy and autophagy-associated cell death in various pathological contexts makes it and the pathway it targets a compelling area for further investigation in drug development. The experimental approaches outlined in this guide provide a framework for researchers to explore the multifaceted cellular effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Inhibition of H3K9 methyltransferase G9a repressed cell proliferation and induced autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Bix 01294: A Technical Guide to the G9a/GLP Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bix 01294 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, Bix 01294 can induce changes in chromatin structure, leading to the reactivation of silenced genes. This property has made it a valuable tool in various research areas, including stem cell biology, oncology, and neurobiology, for investigating the roles of histone methylation in cellular processes and as a potential therapeutic agent.

Chemical Structure and Properties

Bix 01294 is a diazepin-quinazolin-amine derivative with the following chemical identity:

-

IUPAC Name: 6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine[1]

-

CAS Number: 935693-62-2[1]

-

Molecular Formula: C₂₇H₃₆N₆O₂[1]

-

SMILES: CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5=CC=CC=C5)OC)OC[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 476.6 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Solubility | Soluble in DMSO (84.17 mg/mL, 171.55 mM) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Pharmacological Properties

Mechanism of Action

Bix 01294 is a reversible and highly selective inhibitor of G9a and GLP histone methyltransferases.[3] It exerts its inhibitory effect by competing with the histone substrate for binding to the enzyme's active site.[4] This inhibition leads to a global reduction in the levels of H3K9me2, thereby modulating gene expression.[3]

Potency and Selectivity

Bix 01294 exhibits potent inhibitory activity against G9a and GLP, with varying IC₅₀ values reported depending on the assay conditions.

| Target | IC₅₀ (in vitro) | Cell-based Assay | Reference |

| G9a | 1.7 µM | 4.1 µM (reduction of H3K9me2 in ES cells) | [5] |

| GLP | 0.7 µM | - | [4] |

| NSD1, NSD2, NSD3 | 40 - 112 µM | - | [4] |

| Ebolavirus entry | 0.966 µM | HeLa cells | [5] |

| Plasmodium falciparum | 13.0 nM | Intraerythrocytic replication | [6] |

Bix 01294 shows high selectivity for G9a and GLP, with no significant activity observed against other histone methyltransferases at concentrations up to 37 µM.[4]

Biological Effects and Signaling Pathways

Bix 01294 induces a range of biological effects in various cell types, primarily through the modulation of gene expression and the induction of specific signaling pathways.

Apoptosis

Bix 01294 has been shown to induce apoptosis in several cancer cell lines. This process is mediated through both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: Bix 01294 treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[7]

-

Extrinsic Pathway: The compound upregulates the expression of death receptors DR4 and DR5 on the cell surface.[1] Binding of their respective ligands can then trigger the activation of caspase-8 and the downstream executioner caspases.

Autophagy